

CAY10464 Off-Target Profile: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	CAY10464	
Cat. No.:	B027634	Get Quote

In the realm of drug discovery and chemical biology, the specificity of a chemical probe is paramount. An ideal probe selectively interacts with its intended target, thereby enabling the precise dissection of biological pathways. **CAY10464** has emerged as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in xenobiotic metabolism, immune regulation, and carcinogenesis. This guide provides a comparative analysis of the off-target profile of **CAY10464** against other commonly used AhR antagonists, namely CH223191, GNF351, and Stemregenin 1 (SR1). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting an appropriate AhR antagonist for their studies.

Summary of On-Target and Off-Target Activities

A critical aspect of evaluating any chemical probe is to understand its activity at both its intended target and potential off-targets. The following table summarizes the available data for **CAY10464** and its comparators. It is important to note that comprehensive off-target screening data is not publicly available for all compounds, and the information below is based on published literature.



Compound	Primary Target	On-Target Potency	Known Off- Targets/Selectivity Information
CAY10464	Aryl Hydrocarbon Receptor (AhR)	K _i = 1.4 nM[1]	Inactive as an estrogen receptor ligand at concentrations up to 100 µM.[2] Comprehensive offtarget screening data is not readily available.
CH223191	Aryl Hydrocarbon Receptor (AhR)	IC50 = 30 nM[3]	Does not bind to the estrogen receptor.[4] Exhibits ligand- selective antagonism of AhR.[5][6][7][8] Has been reported to have AhR-independent proproliferative effects.[9] [10]
GNF351	Aryl Hydrocarbon Receptor (AhR)	IC ₅₀ = 62 nM[11][12]	A pure antagonist that can inhibit both DRE-dependent and -independent AhR activity.[13] Comprehensive off-target screening data is not readily available.
Stemregenin 1 (SR1)	Aryl Hydrocarbon Receptor (AhR)	IC50 = 127 nM[3][14] [15]	Exhibits no inhibitory activity against a panel of 61 kinases.



Experimental Protocols

To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.

AhR Competitive Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.

Workflow:



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AhR Competitive Binding Assay Workflow

Detailed Steps:

- Preparation of Cytosolic Extracts: Prepare cytosolic fractions from a suitable source, such as rat or mouse liver, which are rich in AhR.
- Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled AhR agonist (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD) with the cytosolic extract in the presence of increasing concentrations of the test compound.



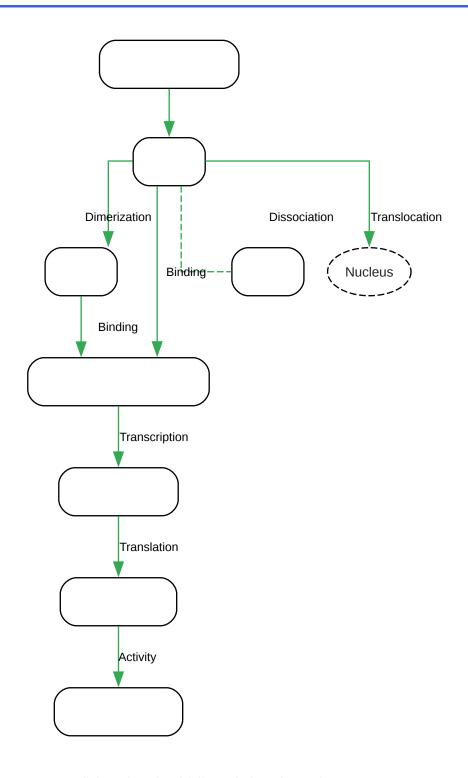
- Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
- Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation.

AhR-Dependent Reporter Gene Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist of AhR by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.

Signaling Pathway:





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AhR Reporter Gene Assay Signaling Pathway

Detailed Steps:



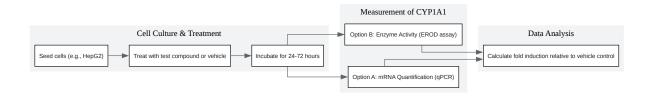
- Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently or stably transfect them with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple dioxin response elements (DREs).
- · Compound Treatment:
 - Agonist Mode: Treat the transfected cells with various concentrations of the test compound.
 - Antagonist Mode: Co-treat the cells with a known AhR agonist (e.g., TCDD) and varying concentrations of the test compound.
- Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
- Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer.
- Data Analysis:
 - Agonist Mode: Plot the luciferase activity against the test compound concentration to determine the EC₅₀ value.
 - Antagonist Mode: Plot the percentage of inhibition of the agonist-induced luciferase activity against the test compound concentration to determine the IC₅₀ value.

CYP1A1 Induction Assay

This assay assesses the functional consequence of AhR activation by measuring the induction of Cytochrome P450 1A1 (CYP1A1), a well-characterized AhR target gene.

Experimental Workflow:





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CYP1A1 Induction Assay Workflow

Detailed Steps:

- Cell Culture and Treatment: Plate a suitable cell line, such as human hepatoma cells (HepG2), and treat them with various concentrations of the test compound for a period of 24 to 72 hours.
- Measurement of CYP1A1 Induction:
 - mRNA Level (qPCR): Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) using primers specific for CYP1A1 and a housekeeping gene for normalization.
 - Enzyme Activity (EROD Assay): Measure the catalytic activity of CYP1A1 using the 7ethoxyresorufin-O-deethylase (EROD) assay. This involves incubating the cells with 7ethoxyresorufin and measuring the fluorescence of the product, resorufin.
- Data Analysis: Calculate the fold induction of CYP1A1 mRNA or activity relative to the vehicle-treated control cells.

Conclusion

CAY10464 is a highly potent and selective AhR antagonist. While it has been shown to be inactive against the estrogen receptor, a comprehensive off-target profile from broad panel



screening is not yet publicly available. In comparison, while other AhR antagonists like CH223191, GNF351, and Stemregenin 1 are also potent, some have known off-target effects or a lack of comprehensive selectivity data. Stemregenin 1 stands out with published data showing a lack of activity against a kinase panel.

The choice of an AhR antagonist should be guided by the specific requirements of the experiment. For studies demanding high on-target potency, **CAY10464** is an excellent candidate. However, for applications where potential off-target effects, particularly on kinases, are a major concern, Stemregenin 1 might be a more suitable choice, despite its lower AhR potency. The experimental protocols provided in this guide should empower researchers to independently verify the activity and selectivity of these compounds in their specific experimental systems. As with any chemical probe, it is crucial to include appropriate controls and consider potential off-target effects when interpreting experimental results.

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References

- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators |
 Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand Promiscuity of Aryl Hydrocarbon Receptor Agonists and Antagonists Revealed by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor -PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. medchemexpress.com [medchemexpress.com]
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